molecular formula C17H12ClNO3 B5760231 2-(4-chlorophenyl)-N-(2-oxo-2H-chromen-6-yl)acetamide

2-(4-chlorophenyl)-N-(2-oxo-2H-chromen-6-yl)acetamide

Cat. No.: B5760231
M. Wt: 313.7 g/mol
InChI Key: GVDQFIQORGSTPO-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2-oxo-2H-chromen-6-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a 4-chlorophenyl group and a 2-oxo-2H-chromen-6-yl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2-oxo-2H-chromen-6-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloroaniline and 6-acetyl-2H-chromen-2-one.

    Formation of Intermediate: 4-chloroaniline is reacted with acetic anhydride to form N-(4-chlorophenyl)acetamide.

    Coupling Reaction: The intermediate N-(4-chlorophenyl)acetamide is then coupled with 6-acetyl-2H-chromen-2-one in the presence of a suitable catalyst, such as a Lewis acid, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(2-oxo-2H-chromen-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

    Oxidation Products: Formation of oxides and hydroxyl derivatives.

    Reduction Products: Formation of amine derivatives.

    Substitution Products: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-N-(2-oxo-2H-chromen-6-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Material Science: Used in the development of novel materials with specific electronic properties.

    Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2-oxo-2H-chromen-6-yl)acetamide involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

    Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-(2-oxo-2H-chromen-4-yl)acetamide: Similar structure but different position of the chromenyl group.

    2-(4-bromophenyl)-N-(2-oxo-2H-chromen-6-yl)acetamide: Bromine substituent instead of chlorine.

    2-(4-chlorophenyl)-N-(2-oxo-2H-chromen-6-yl)propionamide: Propionamide group instead of acetamide.

Uniqueness

2-(4-chlorophenyl)-N-(2-oxo-2H-chromen-6-yl)acetamide is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(2-oxochromen-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3/c18-13-4-1-11(2-5-13)9-16(20)19-14-6-7-15-12(10-14)3-8-17(21)22-15/h1-8,10H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDQFIQORGSTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822640
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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